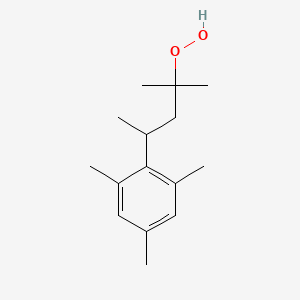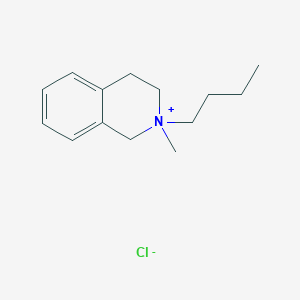
1-(Methylselanyl)-2-(methylsulfanyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylselanyl)-2-(methylsulfanyl)ethane is an organosulfur and organoselenium compound It is characterized by the presence of both a methylselanyl group and a methylsulfanyl group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylselanyl)-2-(methylsulfanyl)ethane typically involves the reaction of ethane derivatives with methylselanyl and methylsulfanyl reagents. One common method is the nucleophilic substitution reaction where an ethane derivative reacts with methylselanyl chloride and methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium and sulfur groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylselanyl)-2-(methylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its original form from its oxidized state using reducing agents like sodium borohydride.
Substitution: The methylselanyl and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like thiols and selenols.
Major Products Formed:
Oxidation: Sulfoxides, selenoxides.
Reduction: Original compound.
Substitution: Various substituted ethane derivatives.
Scientific Research Applications
1-(Methylselanyl)-2-(methylsulfanyl)ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium and sulfur functionalities into molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium and sulfur, which are known to play roles in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Methylselanyl)-2-(methylsulfanyl)ethane involves its interaction with molecular targets through its selenium and sulfur atoms. These atoms can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and proteins, modulating their activity and function. The exact molecular pathways and targets are still under investigation, but its redox activity is a key feature.
Similar Compounds:
Ethyl methyl sulfide: Contains a sulfur atom but lacks selenium.
Dimethyl selenide: Contains selenium but lacks sulfur.
Methyl ethyl sulfide: Similar structure but different functional groups.
Uniqueness: this compound is unique due to the presence of both selenium and sulfur atoms in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
| 84015-02-1 | |
Molecular Formula |
C4H10SSe |
Molecular Weight |
169.16 g/mol |
IUPAC Name |
1-methylselanyl-2-methylsulfanylethane |
InChI |
InChI=1S/C4H10SSe/c1-5-3-4-6-2/h3-4H2,1-2H3 |
InChI Key |
BTBDUJKWLSZBTR-UHFFFAOYSA-N |
Canonical SMILES |
CSCC[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
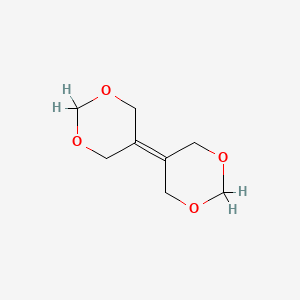
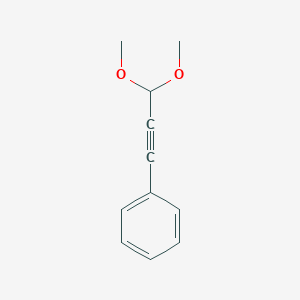
![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)
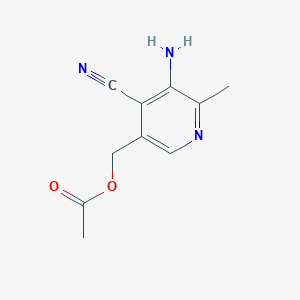
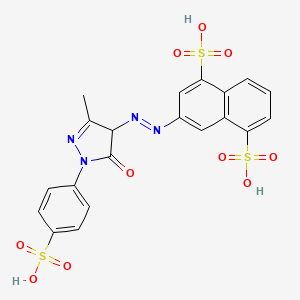
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
